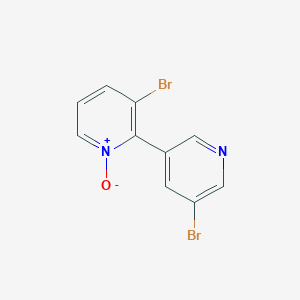
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a brominated pyridine structure
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method includes the fluorination of pyridine derivatives using complex reagents like AlF3 and CuF2 .
Analyse Chemischer Reaktionen
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like sodium iodide and copper(I) iodide.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which uses palladium catalysts and boron reagents to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used in the synthesis of more complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound’s brominated structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine can be compared with other brominated pyridine derivatives, such as:
3-Bromo-2-pyridinamine: Another brominated pyridine with different functional groups and applications.
3-Bromo-5-methoxypyridine: Features a methoxy group, leading to different chemical properties and uses.
2-Fluoro-3-bromopyridine: A fluorinated and brominated pyridine with unique reactivity.
Eigenschaften
CAS-Nummer |
61305-05-3 |
|---|---|
Molekularformel |
C10H6Br2N2O |
Molekulargewicht |
329.97 g/mol |
IUPAC-Name |
3-bromo-2-(5-bromopyridin-3-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-4-7(5-13-6-8)10-9(12)2-1-3-14(10)15/h1-6H |
InChI-Schlüssel |
VWAQGZUWMXBSCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C([N+](=C1)[O-])C2=CC(=CN=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


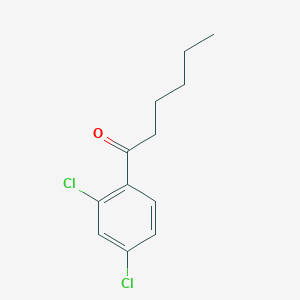
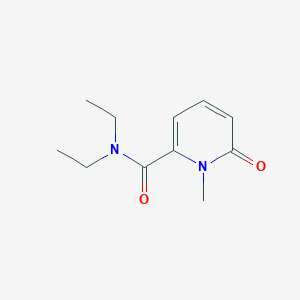
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
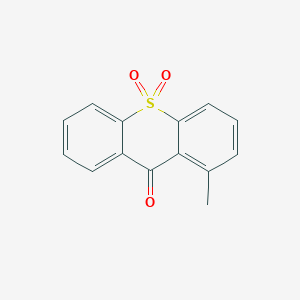
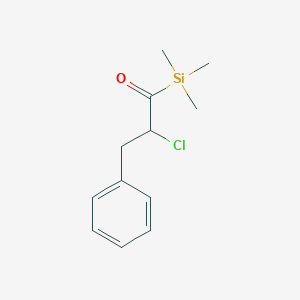
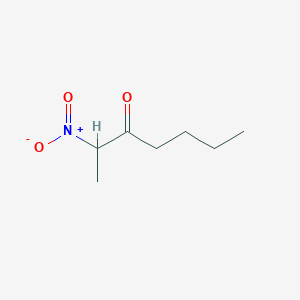
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
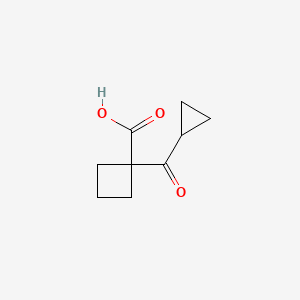
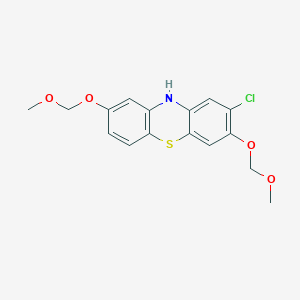

![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
